Systemin acetate

Description

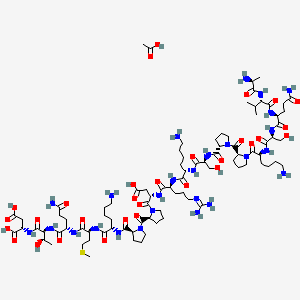

Systemin acetate is an 18-amino acid peptide hormone (sequence: AVQSKPPSKRDPPKMQTD) predominantly studied in Solanaceae plants, such as tomato (Solanum lycopersicum) and potato. It is derived from the precursor protein prosystemin and plays a critical role in systemic plant defense signaling, particularly against herbivore attacks . The peptide’s molecular mass is approximately 2009.3 Da, with characteristic mass spectral fragments at 670.94 [M+3H]³⁺ and 1005.60 [M+2H]²⁺ . This compound operates synergistically with jasmonic acid (JA) to amplify defense responses, including the production of protease inhibitors and lignans, which reinforce cell walls and deter herbivores . Its stability varies with pH; at pH 5 (acetic acid/sodium acetate buffer), it remains intact for 48 hours, whereas at pH 7 (phosphate buffer), degradation occurs within 24 hours .

Properties

Molecular Formula |

C87H148N26O30S |

|---|---|

Molecular Weight |

2070.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C85H144N26O28S.C2H4O2/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120;1-2(3)4/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94);1H3,(H,3,4)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-;/m0./s1 |

InChI Key |

ISJRJROQKJHKIN-GAXWHIJPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Systemin acetate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Systemin acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

Reduction: Reduction of disulfide bonds can restore the peptide to its reduced form, which may be necessary for certain biological functions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acids. These products are used to study the peptide’s structure and function .

Scientific Research Applications

Systemin acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in plant defense mechanisms and signaling pathways.

Medicine: Explored for its potential therapeutic applications in wound healing and as a bioactive peptide.

Industry: Utilized in the development of peptide-based products and as a tool for studying plant-microbe interactions

Mechanism of Action

Systemin acetate exerts its effects by binding to specific receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense genes. The primary molecular target is the systemin receptor, which activates the jasmonic acid signaling pathway. This pathway involves the production of jasmonic acid, a plant hormone that regulates the expression of genes involved in defense responses, such as proteinase inhibitors .

Comparison with Similar Compounds

Systemin Acetate vs. Jasmonic Acid (JA)

While this compound and JA both mediate anti-herbivore responses, their mechanisms differ:

- This compound: Acts as a primary signal transducer. In transgenic tomato lines overexpressing prosystemin (PS+), systemin enhances lignan biosynthesis and tyrosine metabolism, independent of JA accumulation. Notably, PS+ plants exhibit elevated 12-oxo-phytodienoic acid (OPDA), a JA precursor, suggesting systemin may modulate early oxylipin pathways .

- Jasmonic Acid : A lipid-derived hormone that directly activates defense genes. JA levels remain unchanged in PS+ plants, indicating systemin’s role is upstream or parallel to JA synthesis .

Table 1: Key Differences Between this compound and JA

| Parameter | This compound | Jasmonic Acid (JA) |

|---|---|---|

| Chemical Class | Peptide hormone | Oxylipin |

| Biosynthetic Pathway | Derived from prosystemin proteolysis | Synthesized via lipoxygenase pathway |

| Role in Defense | Priming signal for lignans and volatiles | Direct activation of defense genes |

| Interaction with OPDA | Elevates OPDA in PS+ lines | Precursor to JA |

This compound in Tomato vs. Solanum nigrum

Systemin’s role diverges across species:

Table 2: Functional Divergence of Systemin in Tomato and S. nigrum

| Parameter | Tomato | Solanum nigrum |

|---|---|---|

| Defense Role | Critical for systemic resistance | No direct defense mediation |

| Fitness Under Competition | Not studied | Low systemin enhances berry yield |

| JA Correlation | Synergistic with JA | Independent of JA pathways |

Comparison with Other Acetate-Containing Compounds

This compound differs structurally and functionally from non-peptide acetates:

Table 3: this compound vs. Non-Peptide Acetates

| Compound | Chemical Class | Role/Application | Relevance to Plant Defense |

|---|---|---|---|

| This compound | Peptide hormone | Defense signaling in Solanaceae | Directly induces defenses |

| Sodium Acetate | Buffer salt | pH stabilization in assays | Indirect (experimental use) |

| Ethyl Acetate | Solvent | Organic synthesis, fragrances | None |

| Triethyltin Acetate | Organometallic toxin | Industrial applications | Toxic to organisms |

Exogenous Application and Volatile Priming

This compound’s exogenous application in non-Solanaceae species, such as olive (Olea europaea), induces volatile organic compounds (VOCs) like 2-ethyl-1-hexanol and 4-tert-butylcyclohexyl acetate.

Research Implications and Gaps

- Species-Specificity: The lack of defense role in S. nigrum suggests evolutionary divergence in systemin function, warranting comparative genomic studies .

- Stability Limitations : Degradation at neutral pH restricts field applications; formulation improvements are needed for agricultural use .

Conclusion this compound is a specialized peptide hormone with a conserved sequence but species-specific roles. Its comparison with JA highlights distinct defense-priming mechanisms, while contrasts with non-peptide acetates underscore its unique biological function. Further research should explore its application in non-model crops and stability optimization for sustainable pest management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.